Lipophilicity: LogP Comparison with Unsubstituted Analogs
The target compound (MW 205.30, XLogP 2.7) exhibits measurably higher lipophilicity compared to its non-methylated analog 3-(1-piperidinylmethyl)phenol (MW 191.27, predicted LogP 2.355). This ΔLogP of approximately +0.35 increases the compound's predicted membrane permeability and alters its distribution coefficient, a factor that directly impacts pharmacokinetic behavior in biological assays [1][2].
| Evidence Dimension | Lipophilicity (LogP/XLogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (PubChem computed); MW 205.30 |
| Comparator Or Baseline | 3-(1-Piperidinylmethyl)phenol (CAS 73279-04-6): predicted LogP = 2.355; MW 191.27 |
| Quantified Difference | ΔLogP ≈ +0.35; ΔMW = +14.03 (methyl group) |
| Conditions | Computed/predicted LogP values from authoritative databases (PubChem XLogP3; INTEDE predicted LogP) |
Why This Matters
A LogP difference of 0.35 units corresponds to an approximately 2.2-fold difference in octanol/water partition coefficient, which can significantly affect compound distribution in cell-based assays and in vivo models, making the methylated analog preferable for applications requiring enhanced membrane permeability.
- [1] PubChem. 4-[(4-Methylpiperidin-1-yl)methyl]phenol – CID 18427949 – Computed Properties (XLogP3 = 2.7). https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methylpiperidin-1-yl_methyl_phenol (accessed 2026-05-05). View Source
- [2] INTEDE Drug Metabolite Database. 3-(1-Piperidinylmethyl)phenol – DM015347 – Predicted LogP 2.355. https://intede.idrblab.net/data/drug-metabolite/details/DM015347 (accessed 2026-05-05). View Source
